6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride
Overview
Description
Preparation Methods
The synthesis of 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride involves several steps. The reaction conditions often require the use of brominating agents and chlorinating agents under controlled temperatures and inert atmospheres to prevent unwanted side reactions . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, nucleophiles for substitution reactions, and water or bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride is widely used in scientific research, particularly in the field of proteomics . It is employed as a reagent for labeling and modifying proteins to study their structure and function . Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents . In the field of biology, it is used to investigate cellular processes and pathways .
Mechanism of Action
The mechanism of action of 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group can react with nucleophilic sites on proteins, leading to the formation of covalent bonds . This modification can alter the protein’s structure and function, providing insights into its biological role . The bromine atom may also participate in halogen bonding interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride can be compared with other quinoline derivatives, such as:
2-(2-Ethoxyphenyl)quinoline-4-carbonyl chloride: Lacks the bromine atom at the 6-position, which may affect its reactivity and binding properties.
6-Chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride: Substitutes chlorine for bromine, potentially altering its chemical and biological properties.
6-Bromo-2-phenylquinoline-4-carbonyl chloride: Lacks the ethoxy group, which may influence its solubility and reactivity.
The presence of the bromine atom and the ethoxy group in this compound makes it unique and may confer specific advantages in certain applications .
Properties
IUPAC Name |
6-bromo-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClNO2/c1-2-23-17-6-4-3-5-12(17)16-10-14(18(20)22)13-9-11(19)7-8-15(13)21-16/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIAPLNJOOGSQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601205334 | |
Record name | 6-Bromo-2-(2-ethoxyphenyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601205334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160253-09-7 | |
Record name | 6-Bromo-2-(2-ethoxyphenyl)-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160253-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-(2-ethoxyphenyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601205334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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